4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol
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Overview
Description
4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a biphenyl structure. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The biphenyl precursor undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethoxylation reagent under specific reaction conditions.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of 4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl
- 2-({[3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopent-1-ene-1-carboxylic acid
Uniqueness
4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and a trifluoromethoxy group on the biphenyl structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-amino-5-[3-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-10-3-1-2-8(6-10)9-4-5-11(17)12(18)7-9/h1-7,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDVIMVWZSXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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